Capeserod hydrochloride

Description

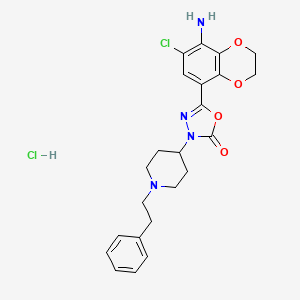

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O4.ClH/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15;/h1-5,14,16H,6-13,25H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNFXZHLRNQJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430955 | |

| Record name | 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191023-43-5 | |

| Record name | Capeserod hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191023435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPESEROD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8TM6AN9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Capeserod Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capeserod (B1243232) hydrochloride, formerly known as SL65.0155, is a selective serotonin (B10506) 4 (5-HT4) receptor partial agonist currently under investigation for gastrointestinal (GI) indications. Originally developed by Sanofi for neurological disorders, it is now being repurposed by Entero Therapeutics. This technical guide provides an in-depth overview of the core mechanism of action of capeserod, detailing its molecular interactions, downstream signaling pathways, and the experimental basis for its pharmacological characterization. While the primary mechanism is well-established as 5-HT4 receptor partial agonism, this document also addresses the unconfirmed hypothesis of a dual-action mechanism involving 5-HT2B receptor antagonism, drawing comparisons with other molecules in its class.

Core Mechanism of Action: Selective 5-HT4 Receptor Partial Agonism

The principal mechanism of action of capeserod hydrochloride is its activity as a partial agonist at the 5-HT4 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs.

Molecular Binding and Affinity

Capeserod exhibits a high affinity for the human 5-HT4 receptor. Preclinical studies have demonstrated a potent interaction with this target.

Table 1: Binding Affinity of Capeserod for the Human 5-HT4 Receptor

| Compound | Receptor | Ligand | Ki (nM) | Source |

| Capeserod (SL65.0155) | Human 5-HT4 | Not Specified | 0.6 | [1] |

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Receptor Selectivity

Capeserod is highly selective for the 5-HT4 receptor. Early preclinical data indicated a selectivity of over 100-fold for the 5-HT4 receptor compared to other receptors tested.[1] However, a comprehensive selectivity profile with specific binding affinities for a wide range of other receptors, including other serotonin receptor subtypes, is not publicly available.

Functional Activity as a Partial Agonist

As a partial agonist, capeserod binds to the 5-HT4 receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. This has been demonstrated in functional assays measuring the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the 5-HT4 receptor signaling cascade.

Table 2: Functional Activity of Capeserod at Human 5-HT4 Receptor Splice Variants

| Compound | Cell Line | 5-HT4 Splice Variant | Assay | Emax (% of Serotonin) | Source |

| Capeserod (SL65.0155) | CHO | 5-HT4(b) | cAMP Production | 40-50% | [1] |

| Capeserod (SL65.0155) | CHO | 5-HT4(e) | cAMP Production | 40-50% | [1] |

CHO: Chinese Hamster Ovary cells. Emax: Maximum effect. The EC50 value for cAMP stimulation by capeserod is not publicly available.

Interestingly, in a rat esophagus preparation, capeserod acted as a 5-HT4 antagonist with a pKb of 8.81.[1] This suggests that the functional activity of capeserod may be tissue- or species-dependent.

Intracellular Signaling Pathway

Activation of the 5-HT4 receptor by capeserod initiates a well-defined intracellular signaling cascade, primarily through the Gs-protein pathway. In enteric neurons, this pathway is crucial for modulating neuronal excitability and promoting gastrointestinal motility.[2][3][4][5][6]

The Gs/cAMP/PKA Pathway

-

Receptor Activation: Capeserod binds to and stabilizes an active conformation of the 5-HT4 receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs-protein.

-

Adenylyl Cyclase Activation: The activated Gsα-subunit dissociates and stimulates adenylyl cyclase, an enzyme that converts ATP to cAMP.

-

PKA Activation: The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA phosphorylates various intracellular proteins, including ion channels and transcription factors. A key target is the cAMP response element-binding protein (CREB).

-

Gene Transcription: Phosphorylated CREB (p-CREB) translocates to the nucleus and promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF), which is involved in neuronal survival and plasticity. Studies in rats have shown that administration of capeserod (SL65.0155) leads to an enhancement of hippocampal p-CREB and BDNF levels.

The Unconfirmed Dual-Action Hypothesis: 5-HT2B Receptor Antagonism

Some 5-HT4 receptor agonists, such as tegaserod (B130379), have been shown to also possess antagonist activity at the 5-HT2B receptor.[7][8][9] This dual mechanism is hypothesized to contribute to their overall therapeutic effect in GI disorders. However, there is currently no publicly available data to confirm or refute a similar 5-HT2B antagonist activity for this compound. This remains an area for potential further investigation.

Experimental Protocols

The following are representative methodologies for the key experiments used to characterize the mechanism of action of 5-HT4 receptor agonists like capeserod. The specific details of the protocols used in the original studies by Sanofi may have varied.

Radioligand Binding Assay (Representative Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT4 receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation. Protein concentration is determined.

-

Incubation: In a multi-well plate, a fixed amount of membrane protein is incubated with a specific radioligand for the 5-HT4 receptor (e.g., [3H]-GR113808) and varying concentrations of the unlabeled test compound (capeserod).[10][11]

-

Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of capeserod that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay (Representative Protocol)

This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, providing a measure of its functional activity (agonist or antagonist) and potency (EC50).

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human 5-HT4 receptor are cultured in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Addition: Varying concentrations of capeserod are added to the cells. A full agonist (e.g., serotonin) is used as a positive control.

-

Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).[12][13][14]

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of capeserod. The EC50 (the concentration of capeserod that produces 50% of its maximal effect) and the Emax (the maximum effect relative to the full agonist) are calculated.

Conclusion

The core mechanism of action of this compound is well-defined as a high-affinity, selective partial agonist of the 5-HT4 receptor. Its activation of the Gs/cAMP/PKA signaling pathway is the primary driver of its pharmacological effects. While the potential for a dual-action mechanism involving 5-HT2B antagonism exists based on analogues, this has not been substantiated for capeserod with publicly available data. The established mechanism provides a strong rationale for its development in gastrointestinal disorders characterized by impaired motility. Further research will be valuable to fully elucidate its complete receptor selectivity profile and confirm its functional activity across various human tissues.

References

- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut [jnmjournal.org]

- 4. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice | Journal of Neuroscience [jneurosci.org]

- 7. The 5-HT2B antagonist and 5-HT4 agonist activities of tegaserod in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Capeserod Hydrochloride

Disclaimer: Detailed, publicly available protocols for the synthesis and specific characterization data for capeserod (B1243232) hydrochloride are limited. This guide presents a plausible, hypothetical synthesis pathway and a standard characterization workflow based on established principles of organic chemistry and analytical techniques commonly used for similar pharmaceutical compounds.

Introduction

Capeserod hydrochloride is a potent and selective partial agonist of the 5-HT₄ receptor.[1] The activation of 5-HT₄ receptors, which are G-protein coupled receptors, leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) production.[2][3] This mechanism of action has been investigated for its potential therapeutic benefits in various conditions, including gastrointestinal disorders and central nervous system conditions like depression and cognitive impairment.[3][4] This technical guide provides a comprehensive overview of a proposed synthesis route and a detailed characterization protocol for this compound, intended for researchers, scientists, and professionals in drug development.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process involving the preparation of two key intermediates: 5-(8-amino-7-chloro-2,3-dihydrobenzo[b][2][5]dioxin-5-yl)-1,3,4-oxadiazol-2(3H)-one and 1-phenethylpiperidine-4-carbaldehyde, followed by their coupling and subsequent conversion to the hydrochloride salt.

Synthesis of Key Intermediates

A plausible synthetic approach for the core heterocyclic structures is outlined below, drawing from general methodologies for the synthesis of 2,3-dihydrobenzo[b][2][5]dioxine and 1,3,4-oxadiazol-2(3H)-one derivatives.[6][7][8]

Table 1: Proposed Synthetic Protocol for Key Intermediates

| Step | Reaction | Reagents and Conditions |

| 1a | Synthesis of 8-amino-7-chloro-2,3-dihydrobenzo[b][2][5]dioxine-5-carbohydrazide | Starting Material: 8-amino-7-chloro-2,3-dihydrobenzo[b][2][5]dioxine-5-carboxylic acid. Reagents: Thionyl chloride, followed by hydrazine (B178648) hydrate. Solvent: Anhydrous tetrahydrofuran (B95107) (THF). Temperature: 0 °C to reflux. |

| 1b | Cyclization to form the oxadiazolone ring | Starting Material: 8-amino-7-chloro-2,3-dihydrobenzo[b][2][5]dioxine-5-carbohydrazide. Reagents: Triphosgene or carbonyldiimidazole (CDI). Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Base: Triethylamine or pyridine. Temperature: 0 °C to room temperature. |

| 2a | Synthesis of 1-phenethylpiperidin-4-one | Starting Material: 4-piperidone. Reagents: Phenethyl bromide. Base: Potassium carbonate. Solvent: Acetonitrile. Temperature: Reflux. |

| 2b | N-alkylation of 4-hydroxypiperidine | Starting Material: 4-hydroxypiperidine. Reagents: Phenethyl bromide. Base: Potassium carbonate. Solvent: Acetonitrile. Temperature: Reflux. |

| 2c | Oxidation to 1-phenethylpiperidin-4-one | Starting Material: 1-phenethylpiperidin-4-ol. Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Solvent: Dichloromethane (DCM). Temperature: Room temperature. |

Final Assembly and Salt Formation

The final steps would involve the coupling of the two key intermediates and the subsequent formation of the hydrochloride salt.

Table 2: Proposed Protocol for Final Synthesis and Salt Formation

| Step | Reaction | Reagents and Conditions |

| 3 | Reductive amination | Starting Materials: 5-(8-amino-7-chloro-2,3-dihydrobenzo[b][2][5]dioxin-5-yl)-1,3,4-oxadiazol-2(3H)-one and 1-phenethylpiperidin-4-one. Reagents: Sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE). Acid catalyst: Acetic acid. Temperature: Room temperature. |

| 4 | Hydrochloride salt formation | Starting Material: Capeserod free base. Reagent: Hydrochloric acid (in a suitable solvent like isopropanol (B130326) or ether). Solvent: Isopropanol or a mixture of methanol (B129727) and ethyl acetate. Temperature: 0 °C to room temperature. |

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are proposed.

Table 3: Analytical Methods for the Characterization of this compound

| Technique | Parameter | Expected Result |

| Melting Point | Melting Temperature | A sharp and defined melting point is expected for a pure crystalline solid. |

| ¹H NMR | Chemical Shift (δ, ppm), Multiplicity, Integration | Signals corresponding to aromatic protons, piperidine (B6355638) ring protons, phenethyl group protons, and the dihydrobenzodioxine moiety are expected in their characteristic regions. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Resonances for all unique carbon atoms in the molecule, including those in the aromatic rings, piperidine, phenethyl group, oxadiazolone, and dihydrobenzodioxine systems. |

| FT-IR | Wavenumber (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine), C=O stretching (oxadiazolone), C-O-C stretching (ether), C-Cl stretching, and aromatic C-H stretching. |

| Mass Spectrometry (MS) | m/z | The molecular ion peak corresponding to the free base [M+H]⁺ is expected. High-resolution mass spectrometry (HRMS) would provide the exact mass. |

| Elemental Analysis | %C, %H, %N, %Cl | The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₂₃H₂₆Cl₂N₄O₄. |

| High-Performance Liquid Chromatography (HPLC) | Purity (%) | A single major peak indicating high purity (typically >98%). |

Visualizing the Workflow and Signaling Pathway

To better illustrate the proposed processes, the following diagrams have been generated using the DOT language.

Caption: Proposed synthetic pathway for this compound.

Caption: Workflow for the characterization of this compound.

Caption: Simplified signaling pathway of capeserod via the 5-HT₄ receptor.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Translating the promise of 5HT4 receptor agonists for the treatment of depression | Psychological Medicine | Cambridge Core [cambridge.org]

- 5. 5-HT4 receptor - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Capeserod Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capeserod hydrochloride (formerly known as SL65.0155) is a potent and selective serotonin (B10506) 5-HT₄ receptor partial agonist. Initially investigated for its cognitive-enhancing properties in the context of Alzheimer's disease, it has since been repurposed for the treatment of gastrointestinal disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamics, and available pharmacokinetic and safety data. The information is presented to support further research and development of this compound.

Introduction

This compound is a benzodioxanoxadiazolone derivative that acts as a selective partial agonist at the 5-HT₄ receptor.[1] The 5-HT₄ receptor, a G-protein coupled receptor (GPCR), is widely distributed throughout the body, including the central nervous system (CNS) and the gastrointestinal (GI) tract. Its activation is known to modulate neurotransmitter release and enhance cognitive function, as well as regulate GI motility.[2]

Initially developed by Sanofi, Capeserod underwent Phase I and Phase II clinical trials for memory deficits and dementia.[2] While demonstrating a favorable safety profile in over 600 patients, its development for neurological indications was discontinued.[2][3] Recently, First Wave BioPharma has licensed Capeserod for repurposing in GI indications, citing its unique mechanism of action as potentially beneficial for several underserved GI conditions.[3]

Mechanism of Action

Capeserod's primary mechanism of action is the partial agonism of the 5-HT₄ receptor. This interaction initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1]

Signaling Pathway

The binding of Capeserod to the 5-HT₄ receptor leads to a conformational change in the receptor, facilitating its coupling to the Gαs subunit of the G-protein complex. This activation of Gαs stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuronal plasticity, survival, and function, such as brain-derived neurotrophic factor (BDNF), vascular endothelial growth factor (VEGF), and the anti-apoptotic protein Bcl-2.

References

Capeserod Hydrochloride: A Technical Guide to its 5-HT4 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Capeserod hydrochloride for the serotonin (B10506) 5-HT4 receptor. Capeserod, also known as SL65.0155, is a selective partial agonist at the 5-HT4 receptor and has been investigated for its potential in treating cognitive deficits and gastrointestinal disorders.[1][2] This document compiles quantitative binding data, details relevant experimental methodologies, and illustrates key signaling pathways to serve as a comprehensive resource for the scientific community.

Quantitative Binding Affinity Data

This compound exhibits a high affinity for the 5-HT4 receptor. The available data from in vitro studies are summarized in the table below, providing a clear comparison of its binding and functional potencies.

| Parameter | Value | Receptor Subtype(s) | Notes |

| Ki (inhibition constant) | 0.6 nM | 5-HT4(e) | Represents the concentration of Capeserod required to occupy 50% of the 5-HT4(e) receptors in a competition binding assay.[3][4] |

| IC50 (half maximal inhibitory concentration) | 244 nM | 5-HT4(b) | Concentration of Capeserod that elicits a half-maximal response in stimulating cAMP production in cells expressing the 5-HT4(b) splice variant.[3] |

| IC50 (half maximal inhibitory concentration) | 29 nM | 5-HT4(e) | Concentration of Capeserod that elicits a half-maximal response in stimulating cAMP production in cells expressing the 5-HT4(e) splice variant.[3] |

| Intrinsic Activity (IA) | 40-50% | Not specified | Relative to the full agonist, serotonin. This indicates that Capeserod is a partial agonist.[4] |

Experimental Protocols

The determination of the binding affinity of Capeserod for the 5-HT4 receptor typically involves radioligand binding assays. Below is a detailed methodology representative of such an experiment.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol is a composite based on established methods for characterizing 5-HT4 receptor ligands.[5][6][7]

1. Membrane Preparation:

-

Tissues or cells expressing the 5-HT4 receptor (e.g., guinea-pig striatum or transfected cell lines like COS-7 or CHO-K1) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[5][6][7]

-

The homogenate is centrifuged at a low speed to remove large debris.

-

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration is determined using a standard method, such as the Bradford or BCA assay.[7]

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.[6]

-

Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808), and varying concentrations of the unlabeled test compound (this compound).[5][7]

-

Total binding is determined in the absence of the unlabeled compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT4 antagonist to saturate the receptors.[7]

-

The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[6]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.[6]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value of Capeserod.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the study of Capeserod, the following diagrams have been generated using the DOT language.

References

- 1. bioflorida.com [bioflorida.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Capeserod - Wikipedia [en.wikipedia.org]

- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Developmental History of Capeserod Hydrochloride: A Technical Guide

Boca Raton, FL – Capeserod (hydrochloride), a selective serotonin (B10506) 4 (5-HT4) receptor partial agonist, has recently garnered renewed interest within the pharmaceutical industry. Originally developed by Sanofi-Synthelabo in the early 2000s for neurological disorders, this molecule is now being repurposed for gastrointestinal (GI) indications. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical and clinical development of Capeserod hydrochloride for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Capeserod, identified by the developmental code SL65.0155, was first synthesized by researchers at Sanofi-Synthelabo Recherche in Bagneux, France.[1] The compound, chemically named 5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)-4-piperidinyl]-1,3,4-oxadiazol-2(3H)-one monohydrochloride, is a novel benzodioxanoxadiazolone derivative.[1] While the specific initial patent detailing the synthesis has not been publicly identified, the key preclinical research was published in 2002.

Chemical Structure and Properties

| Property | Value |

| Molecular Formula | C23H25ClN4O4 · HCl |

| Molecular Weight | 493.39 g/mol |

| IUPAC Name | 5-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one hydrochloride |

| CAS Number | 191023-43-5 |

| Appearance | Amorphous powder |

Mechanism of Action: 5-HT4 Receptor Partial Agonism

Capeserod functions as a selective partial agonist at the 5-HT4 receptor.[1] These receptors are G-protein coupled receptors (GPCRs) primarily coupled to the Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist like Capeserod initiates a signaling cascade that has implications for both central nervous system and gastrointestinal function.

Signaling Pathway

The binding of Capeserod to the 5-HT4 receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Increased intracellular cAMP levels then activate Protein Kinase A (PKA). PKA can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which is involved in synaptic plasticity and memory formation. This pathway was the rationale for its initial investigation in Alzheimer's disease.

In the gastrointestinal tract, 5-HT4 receptors are found on enteric neurons, and their activation promotes the release of acetylcholine. This cholinergic stimulation enhances gastrointestinal motility, including gastric emptying and intestinal peristalsis, and can decrease esophageal reflux.[2] This mechanism underpins the rationale for its current development in GI disorders.

Preclinical Development

Extensive preclinical studies were conducted by Sanofi-Synthelabo to characterize the pharmacological profile of Capeserod. These studies established its high affinity and selectivity for the 5-HT4 receptor and demonstrated its efficacy in animal models of cognitive impairment.

In Vitro Pharmacology

The in vitro profile of Capeserod was characterized in cell lines expressing human 5-HT4 receptor splice variants.

| Parameter | Value | Cell Line/Assay |

| Binding Affinity (Ki) | 0.6 nM | Human 5-HT4 receptors |

| Functional Activity | Partial Agonist | Cells expressing 5-HT4(b) and 5-HT4(e) splice variants |

| Maximal Effect (cAMP) | 40-50% of Serotonin | cAMP production assay |

| Selectivity | >100-fold | Against a panel of other receptors |

Table 1: In Vitro Pharmacological Profile of Capeserod.[1]

In Vivo Efficacy in Animal Models

Capeserod's potential as a cognitive enhancer was evaluated in several rodent models of learning and memory.

| Animal Model | Test | Dosing | Key Findings |

| Rats | Object Recognition Task | 0.001-0.1 mg/kg (i.p. or p.o.) | Improved retention at 24 hours. Effect antagonized by a 5-HT4 antagonist. |

| Aged Rats | Linear Maze Task | 0.01 and 0.1 mg/kg | Reversed age-related cognitive deficits. |

| Mice | Scopolamine-induced Water Maze Deficit | Not specified | Reversed scopolamine-induced memory impairment. |

Table 2: Efficacy of Capeserod in Animal Models of Cognition.[1]

Preclinical Experimental Protocols

The novel object recognition task is a widely used behavioral assay to assess learning and memory in rodents. The protocol generally consists of three phases:

-

Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) to acclimate to the environment. This is typically done on the day preceding the training.

-

Familiarization/Training (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 10 minutes). The time spent exploring each object is recorded.

-

Testing (T2): After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar versus the novel object is recorded. A preference for exploring the novel object is indicative of recognition memory.

Animal Pharmacokinetics

Detailed pharmacokinetic studies in animals have not been fully published. However, the potent in vivo activity at low doses suggests good bioavailability and central nervous system penetration.

Clinical Development

Initial Development for Neurological Indications

In the mid-2000s, Sanofi advanced Capeserod into Phase II clinical trials for the treatment of Alzheimer's disease and urinary incontinence. These trials involved over 600 patients and established a favorable safety and tolerability profile for the drug.[2] However, the development for these indications was discontinued, and the specific clinical trial data and reasons for cessation have not been publicly released by Sanofi.

Repurposing for Gastrointestinal Disorders

In September 2023, First Wave BioPharma, Inc. (now Entero Therapeutics) announced that it had acquired an exclusive global license for Capeserod from Sanofi with the intent to repurpose it for GI indications.[2] The decision was based on artificial intelligence-driven analyses of existing data which suggested potential applications in disorders such as gastroparesis.[2] Entero Therapeutics has expressed its intention to initiate Phase II clinical trials for GI indications.

Future Directions

The story of this compound is a compelling example of drug repurposing, driven by a deeper understanding of its mechanism of action and the application of modern data analysis techniques. While its initial journey in neurology did not lead to a marketed product, its well-documented safety profile and potent, selective 5-HT4 partial agonism provide a strong foundation for its new life in gastroenterology. The upcoming Phase II trials will be critical in determining the ultimate therapeutic value of this promising molecule.

References

In vitro characterization of Capeserod hydrochloride

An In-Depth Technical Guide to the In Vitro Characterization of Capeserod (B1243232) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capeserod hydrochloride (development code SL65.0155) is a potent and selective small molecule that has been identified as a partial agonist of the serotonin (B10506) 4 (5-HT4) receptor.[1][2][3] Initially investigated for cognitive disorders, Capeserod is now being repurposed for gastrointestinal (GI) indications such as gastroparesis, where 5-HT4 receptor agonism can promote motility.[1][4][5] This guide provides a comprehensive overview of the in vitro pharmacological profile of Capeserod, detailing its binding affinity, functional activity, and the experimental protocols used for its characterization.

Pharmacological Profile

Capeserod's primary mechanism of action is the selective partial agonism of the 5-HT4 receptor.[1][3] Its high affinity for this receptor subtype translates to potent activity. As a partial agonist, it elicits a response that is lower than the endogenous full agonist, serotonin, which can provide a modulatory effect and potentially a better safety profile.

Data Presentation: Quantitative Analysis

The following table summarizes the key quantitative metrics that define the in vitro pharmacological profile of this compound.

| Parameter | Receptor | Value | Description |

| Binding Affinity (Ki) | 5-HT4 | 0.6 nM | A measure of the concentration required to occupy 50% of the 5-HT4 receptors in a competitive binding assay.[3][6][7] |

| Intrinsic Activity (IA) | 5-HT4 | 40-50% | The maximal effect of Capeserod relative to the full agonist serotonin (which is defined as 100%).[3] |

| Functional Activity | 5-HT4b, 5-HT4e | Partial Agonist | Demonstrates functional agonism in cells expressing specific splice variants of the 5-HT4 receptor.[6] |

Signaling Pathway and Mechanism of Action

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon binding of an agonist like Capeserod, a conformational change in the receptor activates the Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that activates Protein Kinase A (PKA) and subsequently influences downstream targets like the cAMP response element-binding protein (CREB) to modulate gene transcription.[7]

Experimental Protocols

The characterization of a compound like Capeserod involves a series of standardized in vitro assays to determine its affinity, potency, efficacy, and potential off-target liabilities.

Radioligand Binding Assay (for Affinity - Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of Capeserod for the 5-HT4 receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK-293 or CHO cells).

-

A high-affinity radioligand for the 5-HT4 receptor (e.g., [³H]-GR113808).

-

This compound at various concentrations.

-

A non-specific binding control (e.g., a high concentration of unlabeled serotonin).

-

Assay buffer, filtration apparatus, and scintillation counter.

-

-

Methodology:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Capeserod.

-

The reaction is allowed to reach equilibrium.

-

The mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

The radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of an excess of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding.

-

The concentration of Capeserod that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The IC50 value is converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

cAMP Functional Assay (for Potency - EC50 and Efficacy - IA)

This assay measures the ability of a compound to stimulate the production of the second messenger cAMP following receptor activation, thereby determining its functional potency and efficacy.

-

Objective: To determine the EC50 (potency) and intrinsic activity (efficacy) of Capeserod at the 5-HT4 receptor.

-

Materials:

-

Whole cells stably expressing the human 5-HT4 receptor.

-

This compound and a full agonist (serotonin) at various concentrations.

-

Cell culture medium and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Methodology:

-

Cells are plated in microtiter plates and allowed to adhere.

-

The cells are pre-incubated with a phosphodiesterase inhibitor.

-

Varying concentrations of Capeserod or the reference full agonist (serotonin) are added to the wells.

-

The plates are incubated for a set period to allow for cAMP accumulation.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable detection kit.

-

A dose-response curve is generated, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated.

-

The intrinsic activity (IA) is determined by comparing the maximal response produced by Capeserod to the maximal response produced by the full agonist, serotonin.

-

hERG Potassium Channel Inhibition Assay (for Cardiac Safety)

Assessing a compound's potential to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical step in preclinical safety assessment to rule out the risk of cardiac arrhythmia.

-

Objective: To determine the IC50 of Capeserod for the hERG potassium channel.

-

Materials:

-

A cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).

-

Automated or manual patch-clamp electrophysiology equipment.

-

Appropriate intracellular and extracellular recording solutions.

-

This compound at various concentrations.

-

-

Methodology:

-

A single cell expressing hERG channels is selected for whole-cell patch-clamp recording.

-

A specific voltage-clamp protocol is applied to elicit hERG tail currents.

-

A stable baseline current is recorded.

-

The cell is perfused with solutions containing increasing concentrations of Capeserod.

-

The effect of each concentration on the hERG current is measured until a steady-state block is achieved.

-

The percentage of current inhibition at each concentration is calculated relative to the baseline.

-

A dose-response curve is constructed to determine the IC50 value for hERG channel inhibition.[8][9]

-

General Workflow for In Vitro Characterization

The in vitro characterization of a drug candidate like Capeserod follows a logical progression from initial screening to detailed safety profiling. This workflow ensures that only compounds with the desired potency, selectivity, and safety profile advance to further development stages.

Conclusion

The in vitro characterization of this compound confirms its status as a high-affinity, selective partial agonist of the 5-HT4 receptor. Its potent binding (Ki = 0.6 nM) and well-defined partial agonism (IA = 40-50%) provide a strong rationale for its development in disorders where modulation of serotonergic pathways in the GI tract is beneficial. The systematic application of in vitro assays, from primary binding and functional screens to critical safety assessments like hERG inhibition, is fundamental to building a comprehensive pharmacological profile and ensuring a data-driven approach to drug development.

References

- 1. First Wave plans to repurpose Sanofi’s capeserod as GI therapy - Pharmaceutical Technology [pharmaceutical-technology.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Capeserod - Wikipedia [en.wikipedia.org]

- 4. Capeserod - Entero Therapeutics - AdisInsight [adisinsight.springer.com]

- 5. enterothera.com [enterothera.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]

Capeserod Hydrochloride: An In-depth Preclinical Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capeserod hydrochloride, also known by its developmental code SL65.0155, is a potent and highly selective partial agonist of the serotonin (B10506) 5-HT4 receptor. Initially investigated for neurological disorders, Capeserod is now being repurposed for gastrointestinal (GI) indications. This technical guide provides a comprehensive overview of the publicly available preclinical safety data for this compound, intended to inform researchers, scientists, and drug development professionals. While extensive clinical trial data suggests a favorable safety profile in humans, this document focuses on the non-clinical safety assessment.

Mechanism of Action

Capeserod acts as a partial agonist at 5-HT4 receptors, specifically the 5-HT4(b) and 5-HT4(e) splice variants. Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. In the gastrointestinal tract, this signaling cascade is associated with enhanced motility.

Preclinical Safety Summary

Publicly available data on the preclinical safety of Capeserod is limited. However, a key study highlights its favorable safety profile, stating that Capeserod (SL65.0155) was found to be devoid of unwanted cardiovascular, gastrointestinal, or central nervous system effects at doses up to 100-fold higher than those demonstrating efficacy in cognitive tests.[1] This suggests a wide therapeutic window in preclinical models.

General Toxicology

Detailed quantitative data from acute, subchronic, and chronic toxicity studies, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not publicly available. Standard preclinical toxicology assessments would typically involve dose-range finding studies followed by definitive repeat-dose toxicity studies in both a rodent and a non-rodent species.

Safety Pharmacology

The core battery of safety pharmacology studies evaluates the effects of a drug candidate on vital functions. For Capeserod, it was explicitly stated that no adverse effects were observed on the cardiovascular, central nervous, and gastrointestinal systems in preclinical studies at doses significantly higher than the effective dose.[1]

Table 1: Safety Pharmacology Profile of this compound

| System | Findings | Citation |

| Cardiovascular | No unwanted effects observed. | [1] |

| Central Nervous System | No unwanted effects observed. | [1] |

| Gastrointestinal | No unwanted effects observed. | [1] |

It is important to note that for the 5-HT4 receptor agonist class, cardiovascular safety, particularly the potential for QT interval prolongation through interaction with the hERG potassium channel, is a critical consideration.[2] The high selectivity of Capeserod for the 5-HT4 receptor is a key feature that likely contributes to its favorable cardiovascular safety profile, distinguishing it from older, less selective agents in this class.[2]

Genotoxicity, Carcinogenicity, and Reproductive Toxicology

Specific data from genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests), long-term carcinogenicity studies, and reproductive and developmental toxicology studies for this compound are not available in the public domain. These studies are standard components of a full preclinical safety evaluation required for regulatory approval.

Experimental Protocols

Detailed experimental protocols for the preclinical safety studies of Capeserod are not publicly available. However, based on standard practices for 5-HT4 receptor agonists, the following methodologies would likely have been employed.

Intestinal Transit Assay (General Protocol)

This assay is commonly used to assess the prokinetic effects of 5-HT4 agonists.

-

Animal Model: Rats or guinea pigs are typically used.

-

Test Substance Administration: Animals are administered this compound or a vehicle control, often via oral gavage.

-

Marker Administration: A non-absorbable colored marker (e.g., charcoal meal) is administered orally after a set period.

-

Endpoint: After a specified time, animals are euthanized, and the distance traveled by the marker through the small intestine is measured as a percentage of the total length of the small intestine.

Discussion and Conclusion

The available preclinical data, although limited in quantitative detail, consistently point towards a favorable safety profile for this compound. Its high selectivity for the 5-HT4 receptor likely mitigates the cardiovascular risks associated with older, non-selective drugs in this class. The observation of a wide therapeutic margin in preclinical models is encouraging for its further development for gastrointestinal disorders.

However, a comprehensive assessment of the preclinical safety of Capeserod is hampered by the lack of publicly available quantitative data from pivotal toxicology studies, including repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicology. Such data is critical for a complete risk assessment and is typically found in regulatory submissions. Researchers and drug development professionals should be aware of these data gaps when evaluating the potential of Capeserod. The strong safety record in prior clinical trials involving over 600 patients provides significant support for its continued development.

References

Capeserod Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capeserod hydrochloride (formerly known as SL65.0155) is a selective 5-HT4 receptor partial agonist that has garnered research interest for its potential therapeutic applications. Initially investigated for its cognitive-enhancing properties in the context of Alzheimer's disease, it is now being repurposed for gastrointestinal disorders. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, in vitro and in vivo effects, and the experimental protocols used to elucidate these properties.

Pharmacodynamics

The primary mechanism of action of Capeserod is its interaction with the 5-hydroxytryptamine-4 (5-HT4) receptor.

Receptor Binding and Functional Activity

Capeserod exhibits high affinity for human 5-HT4 receptors. In vitro studies have demonstrated its activity as a partial agonist at different splice variants of the 5-HT4 receptor, leading to the stimulation of cAMP production. However, its functional activity can vary depending on the tissue and species. For instance, in the rat esophagus, it has been observed to act as a 5-HT4 antagonist.[1][2]

| Parameter | Value | Species/System | Reference |

| Ki (human 5-HT4 receptors) | 0.6 nM | Human | [1][2] |

| Intrinsic Activity (cAMP production, 5-HT4(b) splice variant) | 40-50% of serotonin's maximal effect | Cells expressing the human receptor | [1][2] |

| Intrinsic Activity (cAMP production, 5-HT4(e) splice variant) | 40-50% of serotonin's maximal effect | Cells expressing the human receptor | [1][2] |

| pKb (rat esophagus) | 8.81 | Rat | [1][2] |

Cognitive Enhancement

Preclinical studies in animal models have shown that Capeserod can improve cognitive performance in various tasks. These effects are believed to be mediated by its agonistic activity at 5-HT4 receptors.

| Animal Model | Task | Effective Dose Range (p.o. or i.p.) | Observed Effect | Reference |

| Young Rats | Object Recognition | 0.001 - 0.1 mg/kg | Improved retention at 24 hours | [1][2] |

| Aged Rats | Linear Maze | Not specified | Reversed cognitive deficits | [1] |

| Mice | Scopolamine-induced Water Maze Deficit | Not specified | Reversed cognitive deficits | [1] |

The cognitive-enhancing effects of Capeserod were antagonized by the 5-HT4 antagonist SDZ 205,557, confirming the involvement of the 5-HT4 receptor.[1] Furthermore, a synergistic effect on memory was observed when an inactive dose of Capeserod was co-administered with the cholinesterase inhibitor rivastigmine.[1]

Signaling Pathway

The binding of Capeserod to the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that results in the production of cyclic AMP (cAMP).

Caption: Capeserod-induced 5-HT4 receptor signaling cascade.

Pharmacokinetics

As of late 2025, detailed quantitative pharmacokinetic data for this compound in humans, including parameters such as Cmax, Tmax, AUC, bioavailability, half-life, and comprehensive metabolism and excretion profiles, are not publicly available. The drug is currently under investigation in Phase 1 clinical trials for gastrointestinal disorders, and this information is expected to be generated during its clinical development.

Preclinical Administration

In preclinical studies, Capeserod has been administered via intraperitoneal (i.p.) and oral (p.o.) routes.[1][2]

Experimental Protocols

Receptor Binding and Functional Assays

Human 5-HT4 Receptor Binding:

-

Source: Membranes from COS-7 cells transiently expressing the human 5-HT4(b) receptor.

-

Radioligand: [³H]GR113808.

-

Procedure: Membranes were incubated with the radioligand and varying concentrations of Capeserod. Non-specific binding was determined in the presence of a high concentration of unlabeled serotonin. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

cAMP Production Assay:

-

Source: COS-7 cells expressing either the human 5-HT4(b) or 5-HT4(e) splice variants.

-

Procedure: Cells were incubated with Capeserod for a specified time. The reaction was stopped, and the cells were lysed. The amount of cAMP produced was quantified using a commercially available assay kit.

-

Data Analysis: The maximal effect of Capeserod was expressed as a percentage of the maximal effect produced by serotonin.

In Vivo Cognitive Function Studies

Object Recognition Task in Rats:

-

Apparatus: A circular open field.

-

Procedure:

-

Habituation: Rats were habituated to the empty open field.

-

Acquisition: Two identical objects were placed in the open field, and the rats were allowed to explore them.

-

Retention: After a 24-hour delay, one of the familiar objects was replaced with a novel object. The time spent exploring the familiar and novel objects was recorded.

-

-

Drug Administration: Capeserod was administered either intraperitoneally or orally before the acquisition phase.

-

Data Analysis: A discrimination index was calculated based on the exploration times for the novel and familiar objects.

Caption: Experimental workflow for the object recognition task.

Safety and Tolerability

In preclinical studies, Capeserod was reported to be devoid of unwanted cardiovascular, gastrointestinal, or central nervous system effects at doses more than 100-fold higher than those that were effective in cognitive tests.[1]

Conclusion

This compound is a potent 5-HT4 receptor partial agonist with well-documented pro-cognitive effects in preclinical models. Its mechanism of action via the 5-HT4 receptor and subsequent cAMP signaling is established. While the pharmacodynamic profile is reasonably well-characterized in preclinical settings, a comprehensive understanding of its pharmacokinetic properties in humans awaits the public disclosure of data from ongoing and future clinical trials. The information presented in this guide, based on available scientific literature, provides a solid foundation for researchers and drug development professionals interested in this compound.

References

- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressant properties of the 5-HT4 receptor partial agonist, SL65.0155: behavioral and neurochemical studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Capeserod Hydrochloride: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capeserod hydrochloride (development code SL65.0155) is a selective serotonin (B10506) 4 (5-HT4) receptor partial agonist that has been investigated for its potential therapeutic effects in various conditions, including cognitive disorders and gastrointestinal motility. This technical guide provides an in-depth overview of the molecular targets of Capeserod, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Molecular Target: 5-HT4 Receptor

The principal molecular target of Capeserod is the 5-HT4 receptor, a Gs-protein-coupled receptor. Capeserod exhibits high affinity for this receptor and acts as a partial agonist.[1][2]

Binding Affinity

Capeserod demonstrates a high affinity for the human 5-HT4 receptor. The binding affinity is summarized in the table below.

| Parameter | Value | Receptor Type | Reference |

| Ki | 0.6 nM | Human 5-HT4 | [1][2] |

Functional Activity

As a partial agonist, Capeserod stimulates the 5-HT4 receptor, but to a lesser degree than the endogenous full agonist, serotonin. This activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2] In cells expressing human 5-HT4(b) and 5-HT4(e) splice variants, Capeserod elicited a maximal effect that was 40-50% of that produced by serotonin.[1][2]

| Parameter | Value | Assay System | Reference |

| Intrinsic Activity | 40-50% of serotonin | Cells expressing human 5-HT4(b) and 5-HT4(e) splice variants | [1][2] |

| Antagonist Activity (pKb) | 8.81 | Rat esophagus preparation | [1] |

Interestingly, in the rat esophagus preparation, Capeserod acted as a 5-HT4 antagonist.[1] This highlights species- and tissue-dependent differences in its pharmacological profile.

Off-Target Profile

Capeserod is characterized by its high selectivity for the 5-HT4 receptor. Studies have shown that it has a greater than 100-fold selectivity for the 5-HT4 receptor over a wide range of other receptors.[1][2] A specific, quantitative off-target binding profile with Ki values for other receptors is not extensively detailed in publicly available literature.

Signaling Pathway

Activation of the 5-HT4 receptor by Capeserod initiates a downstream signaling cascade, primarily through the Gs alpha subunit of the G-protein.

Capeserod-induced 5-HT4 receptor signaling cascade.

Experimental Protocols

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of Capeserod for the 5-HT4 receptor.

Workflow for determining 5-HT4 receptor binding affinity.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled 5-HT4 receptor antagonist, such as [3H]GR113808, and varying concentrations of this compound.

-

Incubation: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of Capeserod that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of Capeserod as a partial agonist at the 5-HT4 receptor.

Workflow for assessing cAMP functional activity.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT4 receptor are cultured in appropriate media.

-

Compound Treatment: The cells are treated with varying concentrations of this compound. Control wells with no compound (basal), and a full 5-HT4 receptor agonist (e.g., serotonin) are also included.

-

Incubation: The cells are incubated for a specific period to allow for cAMP production.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of Capeserod. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined. The intrinsic activity is calculated by comparing the Emax of Capeserod to that of the full agonist.

Clinical Development Overview

Capeserod was initially investigated in Phase II clinical trials for the treatment of memory deficits and Alzheimer's disease, as well as urinary incontinence.[3] However, development for these indications was discontinued. More recently, Capeserod has been repurposed and is currently in Phase I clinical trials for the treatment of gastroparesis.

Conclusion

This compound is a potent and selective 5-HT4 receptor partial agonist. Its primary molecular interaction is with the 5-HT4 receptor, leading to the activation of the Gs-cAMP signaling pathway. Its high selectivity minimizes the potential for off-target effects. The ongoing clinical investigation of Capeserod for gastroparesis highlights the continued interest in leveraging its prokinetic properties mediated through its well-defined molecular target.

References

Unraveling the Partial Agonism of Capeserod Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capeserod hydrochloride, also known as SL65.0155, is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor.[1] Initially investigated for neurological conditions, it is now being repurposed for gastrointestinal (GI) disorders.[2][3][4][5][6] This guide provides an in-depth analysis of the partial agonism of Capeserod, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Quantitative Analysis of Capeserod's Receptor Interaction

The partial agonist activity of Capeserod at the human 5-HT4 receptor has been characterized by its binding affinity (Ki) and its maximal effect (Emax) in functional assays. The following table summarizes the key quantitative parameters for Capeserod.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 0.6 nM | Human 5-HT4 Receptor | [1] |

| Efficacy (Emax) | 40-50% of Serotonin's maximal effect | cAMP production in cells expressing 5-HT4(b) and 5-HT4(e) splice variants | [1] |

Experimental Protocols

The characterization of Capeserod's partial agonism relies on two primary experimental methodologies: radioligand binding assays to determine its affinity for the 5-HT4 receptor and functional assays to measure its efficacy in activating downstream signaling pathways.

Radioligand Binding Assay for 5-HT4 Receptor

This protocol is a representative method for determining the binding affinity of a test compound like Capeserod for the 5-HT4 receptor using a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of Capeserod for the human 5-HT4 receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT4 receptor.

-

Radioligand: [³H]GR113808 (a high-affinity 5-HT4 receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., GR113808).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the 5-HT4 receptor in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a desired protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and for each concentration of Capeserod.

-

Total Binding: Add assay buffer.

-

Non-specific Binding: Add a saturating concentration of unlabeled GR113808.

-

Competition Binding: Add serial dilutions of Capeserod.

-

Add the membrane preparation to all wells.

-

Add [³H]GR113808 to all wells at a concentration near its Kd.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Capeserod concentration.

-

Determine the IC50 value (the concentration of Capeserod that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. SL65.0155, a novel 5-hydroxytryptamine(4) receptor partial agonist with potent cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Role of the Serotonin 5-HT2A Receptor in Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Capeserod [medbox.iiab.me]

Capeserod Hydrochloride: A Deep Dive into its Interaction with Serotonin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capeserod (B1243232) hydrochloride is a selective partial agonist of the serotonin (B10506) 5-HT4 receptor. Initially investigated for neurological disorders, its potential applications in gastrointestinal (GI) indications are now being explored. This technical guide provides an in-depth analysis of capeserod's mechanism of action, its interaction with serotonin signaling pathways, and the experimental methodologies used to characterize its pharmacological profile.

Core Mechanism of Action: Targeting the 5-HT4 Receptor

Capeserod's primary mechanism of action is its selective partial agonism at the serotonin 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit. Activation of this receptor initiates a cascade of intracellular events, primarily centered around the production of cyclic adenosine (B11128) monophosphate (cAMP).

Serotonin Receptor Binding Profile

The selectivity of a drug is a critical determinant of its therapeutic efficacy and safety profile. While specific Ki values for capeserod across a wide panel of serotonin receptors are not publicly available, data for the structurally and functionally similar 5-HT4 agonist, tegaserod (B130379), provides valuable insight into the expected selectivity profile.

| Receptor Subtype | Tegaserod pKi |

| 5-HT2A | 7.5 |

| 5-HT2B | 8.4 |

| 5-HT2C | 7.0 |

| 5-HT4c | 8.4 |

| Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. |

This data for tegaserod suggests a high affinity for the 5-HT4 receptor, comparable to its affinity for the 5-HT2B receptor, and lower affinity for the 5-HT2A and 5-HT2C receptors. A comprehensive binding assay for capeserod would be essential to fully delineate its selectivity and potential off-target effects.

Serotonin Signaling Pathways Modulated by Capeserod

Capeserod, through its action on the 5-HT4 receptor, modulates two primary signaling pathways: the canonical Gs-cAMP pathway and a non-canonical, G-protein-independent pathway involving Src tyrosine kinase.

Canonical Gs-cAMP Signaling Pathway

As a Gs-coupled receptor, the activation of the 5-HT4 receptor by capeserod leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger. Elevated intracellular cAMP levels, in turn, activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.

Initial Preclinical Studies of Capeserod Hydrochloride in Neurological Disorders: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capeserod hydrochloride (codenamed SL65.0155) is a selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor that underwent initial investigation for its therapeutic potential in neurological disorders, particularly those associated with cognitive decline such as Alzheimer's disease. Although Phase 2 clinical trials for Alzheimer's disease were halted nearly two decades ago and the compound is now being explored for gastrointestinal indications, the foundational preclinical research provides valuable insights into the role of 5-HT4 receptor modulation in cognitive processes. This technical guide synthesizes the data from these initial studies, presenting key quantitative findings, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.

Mechanism of Action: 5-HT4 Receptor Partial Agonism

Capeserod is a benzodioxanoxadiazolone derivative that demonstrates high affinity and selectivity for the human 5-HT4 receptor.[1][2] As a partial agonist, it stimulates the receptor to a lesser degree than the endogenous ligand serotonin (B10506), which can be advantageous in avoiding overstimulation and potential side effects.[1][2]

Signaling Pathway

The 5-HT4 receptor is a Gs protein-coupled receptor. Upon activation by an agonist like Capeserod, it initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression related to synaptic plasticity and neuronal survival.

Quantitative Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of Capeserod.

Table 1: In Vitro Receptor Binding Affinity and Functional Activity

| Receptor/Assay | Species | Ki (nM) | Functional Activity | Emax (%) | Reference |

| 5-HT4 (human) | Human | 0.6 | Partial Agonist | 40-50 | [1][2] |

| Other Receptors | - | >100-fold selectivity | - | - | [1][2] |

| cAMP Production (5-HT4(b) and 5-HT4(e) splice variants) | - | - | Partial Agonist | 40-50 (of serotonin) | [1][2] |

| Rat Esophagus Preparation | Rat | - | Antagonist (pK_b = 8.81) | - | [1][2] |

Table 2: In Vivo Efficacy in Animal Models of Cognition

| Model | Species | Treatment | Key Findings | Reference |

| Object Recognition Task | Rat | 0.001-0.1 mg/kg (i.p. or p.o.) | Improved retention at 24 hours | [1][2] |

| Linear Maze Task (Aged) | Rat | 0.01 and 0.1 mg/kg | Reversed cognitive deficits | [1][2] |

| Water Maze Task (Scopolamine-induced deficit) | Mouse | - | Reversed cognitive deficits | [1][2] |

| Step-through Passive Avoidance (Amnesia models) | Mouse | 1 mg/kg/day (i.p.) for 7 days | Inhibited amnesic effects of beta-amyloid (1-42), galanin, and carbon monoxide exposure | [3] |

| Shuttle-box Active Avoidance & Radial Maze (NBM lesioned) | Rat | 1 mg/kg/day (i.p.) for 7 days | Improved learning and memory capacity | [3] |

| Shuttle-box Active Avoidance & Radial Maze (Prenatal MAM exposure) | Rat | 1 mg/kg/day (i.p.) for 7 days | Improved learning and memory capacity | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Studies

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of Capeserod for the human 5-HT4 receptor.

-

Method: Membranes from cells expressing the human 5-HT4 receptor were incubated with a radiolabeled ligand (e.g., [3H]GR113808) and varying concentrations of Capeserod. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was measured by liquid scintillation counting. The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Production):

-

Objective: To assess the functional activity of Capeserod as a 5-HT4 receptor agonist.

-

Method: Cells expressing 5-HT4(b) and 5-HT4(e) splice variants were incubated with various concentrations of Capeserod. The intracellular accumulation of cAMP was measured using a commercially available assay kit (e.g., an enzyme-linked immunosorbent assay or a radioimmunoassay). The maximal effect (Emax) was expressed as a percentage of the response induced by a saturating concentration of serotonin.

In Vivo Studies

General Animal Procedures:

-

Animals: Male Sprague-Dawley rats or Swiss mice were used in the cited studies.

-

Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: Capeserod was administered either intraperitoneally (i.p.) or orally (p.o.) at the doses specified in the studies.

Object Recognition Task:

-

Objective: To evaluate the effect of Capeserod on learning and memory.

-

Protocol:

-

Habituation: Rats were individually habituated to an open-field arena.

-

Acquisition Trial: Two identical objects were placed in the arena, and the rat was allowed to explore them for a set period.

-

Retention Trial (24 hours later): One of the familiar objects was replaced with a novel object. The time spent exploring the novel object versus the familiar object was recorded. A discrimination index was calculated to assess memory.

-

Morris Water Maze Task:

-

Objective: To assess spatial learning and memory.

-

Protocol:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-